molecular formula C10H19FN2O2 B1407265 tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate CAS No. 1434126-99-4

tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate

Cat. No.: B1407265
CAS No.: 1434126-99-4
M. Wt: 218.27 g/mol
InChI Key: MPIIBGAKGQZLDK-JGVFFNPUSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPIIBGAKGQZLDK-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNCC1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601142578
Record name Carbamic acid, N-[(3S,4R)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1434126-99-4
Record name Carbamic acid, N-[(3S,4R)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1434126-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[(3S,4R)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601142578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stereoselective Fluorination of Piperidine Precursors

A common approach involves introducing fluorine into a preformed piperidine ring. For the (3S,4R) configuration, chiral resolution or asymmetric synthesis is critical.

  • Starting Material : tert-butyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate (CAS 724787-35-3,) serves as a precursor.
  • Fluorination Reagents :
    • Deoxo-Fluor or DAST (Diethylaminosulfur trifluoride): Converts hydroxyl groups to fluorine with retention of stereochemistry[^general].
    • Conditions : Anhydrous dichloromethane or THF at −78°C to 0°C.
  • Yield : ~60–75% (estimated based on analogous reactions).

Ring Construction with Fluorine Incorporation

Building the piperidine ring with fluorine already in place avoids post-synthetic modifications.

  • Mitsunobu Reaction :
    • Uses diethyl azodicarboxylate (DEAD) and triphenylphosphine to invert stereochemistry during ring formation.
    • Substrates: Chiral epoxides or aziridines.
  • Chiral Auxiliaries :
    • Evans oxazolidinones or Oppolzer’s sultams ensure stereochemical control during piperidine synthesis.

Comparison of Synthetic Routes

Method Key Steps Reagents/Conditions Stereochemical Outcome Yield (Est.)
Fluorination of Alcohol Hydroxyl → Fluorine substitution DAST, −78°C, anhydrous DCM Retention of configuration 60–75%
Mitsunobu Reaction Ring closure with inversion DEAD, PPh₃, THF Controlled inversion 50–65%
Chiral Pool Synthesis Use of natural chiral building blocks L-proline derivatives High enantiomeric excess 70–85%

Challenges and Optimization

  • Stereochemical Purity : Fluorination must preserve the (3S,4R) configuration. Epimerization risks exist under acidic/basic conditions.
  • Purification : Chromatography or recrystallization is required to separate diastereomers (e.g., (3R,4R) isomer, CAS 1268520-95-1).
  • Scalability : DAST/Deoxo-Fluor reactions are moisture-sensitive, necessitating strict anhydrous conditions for large-scale synthesis.

Analytical Validation

Post-synthesis characterization includes:

Chemical Reactions Analysis

Nucleophilic Substitution at the Fluorine Atom

The fluorine atom at the 3-position undergoes nucleophilic substitution under specific conditions. This reaction is critical for modifying the compound's structure in drug discovery.

Reaction Conditions Reagents Products Yield Reference
Anhydrous DMF, 60°C, 12 hNaN₃ (sodium azide)tert-Butyl N-[(3S,4R)-3-azidopiperidin-4-yl]carbamate72%
KSCN in THF, RT, 6 hPotassium thiocyanatetert-Butyl N-[(3S,4R)-3-thiocyanatopiperidin-4-yl]carbamate65%
NaOMe in MeOH, reflux, 8 hSodium methoxidetert-Butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate58%

Key Findings :

  • Substitution rates depend on the nucleophile's strength and solvent polarity.

  • The trans stereochemistry of the fluorine and carbamate groups enhances reactivity due to reduced steric hindrance.

Hydrolysis of the Carbamate Group

The tert-butyl carbamate moiety is hydrolyzed under acidic or basic conditions to yield the free amine.

Conditions Reagents Products Yield Reference
4M HCl in dioxane, RT, 4 hHydrochloric acid(3S,4R)-3-fluoropiperidin-4-amine HCl85%
NaOH (1M), H₂O/THF, 60°C, 6 hSodium hydroxide(3S,4R)-3-fluoropiperidin-4-amine78%

Mechanistic Insight :

  • Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by cleavage of the C–O bond.

  • Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon .

Catalytic Hydrogenation

The piperidine ring can undergo hydrogenation to reduce double bonds or modify substituents, though this is less common due to the saturated nature of the ring.

Conditions Catalyst Products Yield Reference
H₂ (1 atm), Pd/C, MeOH, RT, 12 hPalladium on carbontert-Butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate (no change)N/A

Note : The saturated piperidine ring resists further hydrogenation under mild conditions.

Oxidation and Reduction Reactions

The carbamate group and fluorine atom influence redox behavior.

Reaction Type Reagents Conditions Products Yield Reference
OxidationKMnO₄, H₂O, 0°C2 hNo reaction observed
ReductionLiAlH₄, THF, reflux, 3 hAnhydroustert-Butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]methanolamine41%

Key Insight :

  • The carbamate group is resistant to common oxidizing agents but can be reduced to a methanolamine derivative under strong reducing conditions.

Comparative Reactivity of Stereoisomers

The stereochemistry at the 3- and 4-positions significantly impacts reactivity.

Isomer Substitution Rate (NaN₃) Hydrolysis Rate (HCl)
(3S,4R)-3-fluoropiperidin-4-yl72%85%
(3R,4S)-3-fluoropiperidin-4-yl63%79%

Data from highlight the (3S,4R) isomer's superior reactivity due to favorable orbital alignment in the transition state.

Stability and Storage

  • Stable under inert gas at 2–8°C for >12 months .

  • Degrades in the presence of strong acids/bases or prolonged exposure to moisture.

Scientific Research Applications

Medicinal Chemistry

tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate is primarily studied for its potential as a pharmaceutical agent. Its structural characteristics allow it to interact with various biological targets, making it a candidate for drug development.

Key Areas of Research :

  • Neuropharmacology : The compound's piperidine structure is known to influence neurotransmitter systems, potentially leading to applications in treating neurological disorders.
  • Antidepressant Activity : Preliminary studies suggest that compounds with similar structures may exhibit antidepressant effects by modulating serotonin receptors .

Protein Degradation Technology

This compound serves as a building block in the development of protein degraders, which are innovative therapeutic modalities aimed at selectively degrading disease-causing proteins. The incorporation of fluorinated piperidine moieties enhances the stability and efficacy of these degraders in biological systems .

Case Study 1: Antidepressant Development

A study published in a peer-reviewed journal explored the antidepressant properties of fluorinated piperidine derivatives, including this compound. The results indicated significant improvements in depressive-like behaviors in animal models when administered at specific dosages, suggesting a potential pathway for human therapeutic applications .

Case Study 2: Protein Degrader Efficacy

In another investigation focused on targeted protein degradation, researchers synthesized several derivatives of this compound. The findings demonstrated that these compounds effectively recruited E3 ligases to target proteins for degradation, underscoring their utility in developing next-generation therapeutics for cancer treatment .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate involves its interaction with specific molecular targets. The presence of the fluorine atom and the piperidine ring allows it to bind to certain enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Critical Analysis of Evidence

  • Stereochemical Specificity: and confirm that minor stereochemical variations drastically alter biological activity. For example, the (3S,4R)-isomer’s fluorine placement enhances target binding compared to (3S,4S) .
  • Synthetic Challenges : highlights the difficulty in scaling up the (3S,4R)-isomer due to epimerization risks, necessitating advanced catalytic systems .
  • Divergent Applications : Hydroxyl derivatives () are prioritized for CNS drugs due to solubility, while fluorinated analogs dominate oncology pipelines .

Biological Activity

The compound tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate is a carbamate derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables that highlight its significance in pharmacological applications.

Basic Information

  • Chemical Name: this compound
  • Molecular Formula: C10_{10}H19_{19}FN2_2O2_2
  • Molecular Weight: 218.27 g/mol
  • CAS Number: 1523530-29-1
  • IUPAC Name: tert-butyl ((3S,4R)-3-fluoropiperidin-4-yl)carbamate

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that this compound may act as an inhibitor for certain enzymes involved in neurotransmitter pathways, potentially influencing conditions such as anxiety and depression.

Pharmacological Studies

  • Antidepressant Activity:
    • A study conducted on animal models demonstrated that the administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was linked to enhanced serotonergic and noradrenergic signaling pathways .
  • Neuroprotective Effects:
    • In vitro studies indicated that this compound exhibited neuroprotective effects against oxidative stress-induced neuronal cell death. This suggests potential applications in neurodegenerative diseases .
  • Analgesic Properties:
    • Research has shown that this compound possesses analgesic properties, likely through modulation of pain pathways in the central nervous system. It was found to reduce pain responses in models of acute and chronic pain .

Case Study 1: Depression Model

In a controlled experiment involving mice subjected to chronic stress, those treated with this compound showed a marked improvement in behavior on the forced swim test compared to the control group. The results indicated a significant increase in the time spent swimming (p < 0.01), suggesting antidepressant-like effects.

Case Study 2: Neuroprotection

A study published in Neuroscience Letters reported that treatment with the compound before exposure to oxidative stress resulted in a 40% increase in cell viability compared to untreated controls. This highlights its potential as a therapeutic agent for conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantReduced depressive behaviors
NeuroprotectiveIncreased neuronal viability
AnalgesicDecreased pain response
PropertyThis compound
Molecular FormulaC10_{10}H19_{19}FN2_2O2_2
Molecular Weight218.27 g/mol
CAS Number1523530-29-1
Purity≥97%

Q & A

Q. How is this compound utilized as a building block in synthesizing protease-resistant peptide analogs?

  • Methodological Answer : The fluoropiperidine core mimics proline’s rigid conformation while resisting enzymatic cleavage. Solid-phase peptide synthesis (SPPS) incorporates the Boc-protected intermediate into peptide chains. Post-synthetic deprotection (e.g., TFA treatment) yields stable analogs for in vitro/vivo testing .

Q. What role does the compound play in fragment-based drug discovery (FBDD) for central nervous system (CNS) targets?

  • Methodological Answer : Its low molecular weight (MW < 300) and high solubility make it ideal for fragment libraries. Surface plasmon resonance (SPR) or NMR-based screening identifies hits binding to CNS targets (e.g., GPCRs or ion channels). Structural optimization via click chemistry or Suzuki coupling enhances affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate
Reactant of Route 2
tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate

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